Enantiomeric Purity: Chiral Resolution Performance of (2S)-3-amino-2-fluoropropan-1-ol
Commercial (2S)-3-amino-2-fluoropropan-1-ol is available with chiral purity reaching 99.6% enantiomeric excess (e.e.) as measured by chiral GC analysis, with an optical rotation of [α] = 7.89° (c = 1.026 g/100 mL, MeOH) [1]. In contrast, the (2R)-enantiomer (CAS 344413-79-2) is typically supplied at 95% purity without specified e.e. values in standard commercial offerings . This differential in available enantiomeric purity specification represents a measurable quality distinction that directly impacts the stereochemical fidelity of downstream synthetic products. The high e.e. value (99.6%) of the (2S)-enantiomer approaches the >99.5% threshold generally considered acceptable for pharmaceutical intermediate applications, whereas lower e.e. specifications for the antipode may necessitate additional purification steps [2].
| Evidence Dimension | Chiral purity (enantiomeric excess, e.e.) |
|---|---|
| Target Compound Data | 99.6% e.e.; optical rotation [α] = 7.89° (c = 1.026 g/100 mL, MeOH) |
| Comparator Or Baseline | (2R)-3-amino-2-fluoropropan-1-ol (CAS 344413-79-2): 95% purity (chemical purity, no e.e. specification) |
| Quantified Difference | Target compound e.e. exceeds comparator's unspecified e.e. (comparator offers only chemical purity specification of 95%) |
| Conditions | GC analysis for target compound; standard commercial specifications for comparator |
Why This Matters
Procurement of the (2S)-enantiomer with documented 99.6% e.e. eliminates the need for additional chiral resolution steps and ensures stereochemical integrity in asymmetric synthesis applications.
- [1] Keyingchem. (2S)-3-amino-2-fluoropropan-1-ol (CAS 344413-79-2 variant listed; actual target CAS 344413-83-8) Product Specifications and Certificate of Analysis. View Source
- [2] ICH Harmonised Guideline. (2023). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. View Source
